molecular formula C22H22NP B13700557 8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine

8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13700557
M. Wt: 331.4 g/mol
InChI Key: KTWOFTBMHDQUEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with diphenylphosphine under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, secondary amines, and substituted phosphine derivatives .

Mechanism of Action

The mechanism of action of 8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the resulting products. The molecular targets include transition metal catalysts, and the pathways involved are primarily related to asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its combination of a chiral amine and a phosphine group, making it highly effective in asymmetric catalysis and enantioselective synthesis.

Properties

IUPAC Name

8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22NP/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-6,8,10-14,16,20H,7,9,15,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWOFTBMHDQUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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